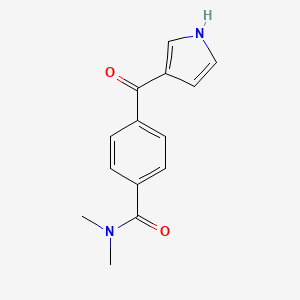![molecular formula C14H18ClNO2 B7585009 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its psychoactive properties.
Mécanisme D'action
The mechanism of action of 3-CMC involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in a range of effects such as increased energy, euphoria, and heightened mood. It also has the potential to cause adverse effects such as agitation, paranoia, and psychosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, leading to reduced blood flow to certain organs. Long-term use of 3-CMC has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-CMC in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, one of the limitations of using 3-CMC is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 3-CMC. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its neurotoxicity and cognitive effects, which require further investigation. Additionally, more research is needed to understand the long-term effects of 3-CMC use and its potential for abuse and dependence.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, or 3-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. It acts as a potent dopamine reuptake inhibitor and has been used in various scientific research studies to investigate its effects on the central nervous system. While it has potential therapeutic applications, it also has the potential for abuse and dependence and may cause adverse effects such as neurotoxicity and cognitive impairment. Further research is needed to fully understand the effects of 3-CMC and its potential applications.
Méthodes De Synthèse
The synthesis of 3-CMC involves the reaction of 3-chlorophenylacetone with hydroxypyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and liquid-liquid extraction.
Applications De Recherche Scientifique
3-CMC has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. Studies have also suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,10-4-3-5-11(15)8-10)13(18)16-7-6-12(17)9-16/h3-5,8,12,17H,6-7,9H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVZFVAGURALY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
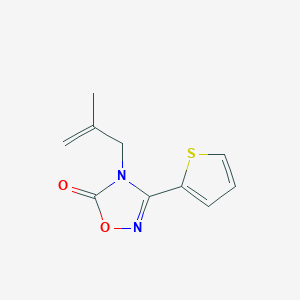
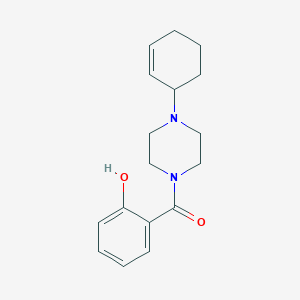
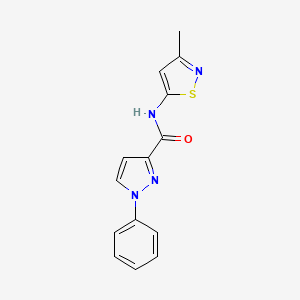
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
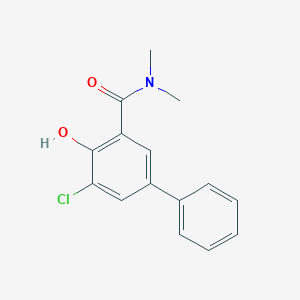
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
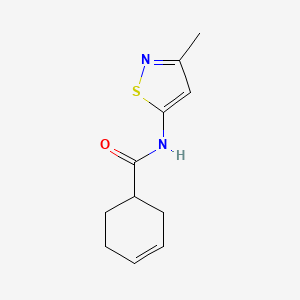
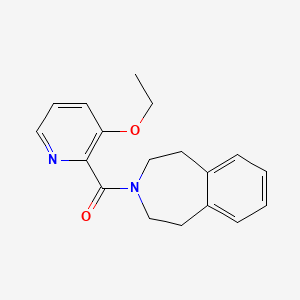
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
